molecular formula C15H13FO3 B1268368 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 351066-28-9

3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No. B1268368
M. Wt: 260.26 g/mol
InChI Key: DMEKMTVBQWKBHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves strategic chemical reactions aiming to introduce functional groups at specific positions on the aromatic ring. For instance, Wang Bao-jie (2006) demonstrated a simplified one-step synthesis method for a related compound, 3-fluoro-4-methoxybenzaldehyde, highlighting a method that avoids the use of concentrated acids and reduces costs through the recyclability of trifluoroacetic acid (Wang Bao-jie, 2006).

Molecular Structure Analysis

Crystallographic and spectroscopic analyses play a vital role in determining the molecular structure of compounds. Studies like those by Gomes et al. (2018) on methoxybenzaldehyde oxime derivatives provide insights into the conformations and hydrogen-bonding patterns of similar compounds, which are crucial for understanding the reactivity and interactions of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde (Gomes et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde can be inferred from reactions involving similar structures. For example, the work by Qiu He et al. (2010) on 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine highlights the potential for intramolecular hydrogen bonding and the formation of stable crystalline networks, indicating a propensity for specific chemical interactions and stability (Qiu He et al., 2010).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystal structure, are essential for its application in various fields. Ildız et al. (2018) investigated the structural transformations of similar compounds under cryogenic conditions, providing valuable information on their stability and phase behavior at low temperatures (Ildız et al., 2018).

Chemical Properties Analysis

The chemical properties of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde, such as reactivity towards various reagents, stability under different conditions, and its ability to undergo specific transformations, can be understood through studies on related compounds. For instance, Collins et al. (2016) describe the synthesis of a labeled derivative, highlighting techniques for introducing isotopic labels and analyzing the compound's behavior in synthetic pathways (Collins et al., 2016).

Scientific Research Applications

Synthesis Methods

  • A simplified synthetic method of 3-fluoro-4-methoxybenzaldehyde, which could be a related compound to 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde, was developed. This one-step process avoids the damage caused by concentrated acids in industrial production and reduces costs by recycling trifluoroacetic acid (Wang Bao-jie, 2006).

Anticancer Applications

  • Fluorinated benzaldehydes, including 3-fluoro-4-methoxybenzaldehyde, have been synthesized and used in the creation of anticancer combretastatins. These fluoro combretastatins have demonstrated potent cell growth inhibitory properties, similar to CA-4 (N. Lawrence et al., 2003).

Electrosynthesis Applications

  • Paired electrolysis was used to synthesize 4-methoxybenzaldehyde, a compound related to 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. This process pairs two reactions to create valuable chemicals with no waste, demonstrating a significant advance in sustainable chemistry (Rebecca S. Sherbo et al., 2018).

Crystallographic Studies

  • Crystallographic studies of methoxybenzaldehyde oxime derivatives, which are structurally related to 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde, revealed different conformations and hydrogen-bonding patterns. Such studies are vital for understanding the physical and chemical properties of these compounds (L. Gomes et al., 2018).

Bioconversion Studies

  • The white-rot fungus Bjerkandera adusta demonstrated the potential to bioconvert fluorine-substituted methoxybenzaldehydes, suggesting possible applications in biotechnological production of novel halogenated aromatic compounds (F. R. Lauritsen & A. Lunding, 1998).

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEKMTVBQWKBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341435
Record name 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde

CAS RN

351066-28-9
Record name 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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